(R)-(+)-2-Chloropropionic acid

Catalog No.
S1483086
CAS No.
7474-05-7
M.F
C3H5ClO2
M. Wt
108.52 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-2-Chloropropionic acid

CAS Number

7474-05-7

Product Name

(R)-(+)-2-Chloropropionic acid

IUPAC Name

(2R)-2-chloropropanoic acid

Molecular Formula

C3H5ClO2

Molecular Weight

108.52 g/mol

InChI

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1

InChI Key

GAWAYYRQGQZKCR-UWTATZPHSA-N

SMILES

CC(C(=O)O)Cl

Synonyms

D-(α)-Chloropropionic Acid; (2R)-2-Chloropropionic Acid;D-2-Chloropropionic Acid; D-Chloropropionic Acid;

Canonical SMILES

CC(C(=O)O)Cl

Isomeric SMILES

C[C@H](C(=O)O)Cl

Synthesis of Thiolactic Acid:

(R)-(+)-2-Chloropropionic acid serves as a key intermediate in the synthesis of thiolactic acid. Thiolactic acid is a thiol (sulfhydryl group) derivative of lactic acid and plays a crucial role in the preparation of 2(R),5(S)-oxathiolanones. These oxathiolanones are heterocyclic compounds with potential applications in pharmaceutical research. []

Synthesis of (R)-2-Chloropropionyl Chloride:

Another application of (R)-(+)-2-Chloropropionic acid is in the synthesis of (R)-2-chloropropionyl chloride. This intermediate is utilized in the synthesis of (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivatives with a pyrazolopyridine ring. These derivatives are being investigated as potential phosphodiesterase inhibitors, which have implications for treating various diseases. []

(R)-(+)-2-Chloropropionic acid is a chiral chlorinated carboxylic acid with the molecular formula C3H5ClO2C_3H_5ClO_2. It appears as a colorless liquid and is notable for its optical activity, exhibiting a specific rotation of [α]20/D+14°[α]_{20/D}+14° in neat form . This compound is the simplest chiral chlorocarboxylic acid and serves as an important intermediate in various chemical syntheses.

  • Reduction: When reduced with lithium aluminum hydride, it yields (R)-(+)-2-chloropropanol, which can further undergo cyclization to form (R)-propylene oxide upon treatment with potassium hydroxide .
  • Reactivity with Isobutylbenzene: The compound reacts with isobutylbenzene to form ibuprofen after hydrolysis of the intermediate 2-chloropropionyl chloride .
  • Polymerization Initiation: Like other carboxylic acids, it can initiate polymerization reactions and catalyze various

(R)-(+)-2-Chloropropionic acid exhibits significant biological activity. It has been studied for its neurotoxic effects, particularly in high concentrations, which can lead to harmful impacts on the nervous system . Additionally, it has been identified as an effective inhibitor of protein disulfide isomerase, indicating potential applications in therapeutic contexts .

The synthesis of (R)-(+)-2-Chloropropionic acid can be achieved through several methods:

  • Chlorination of Propionyl Chloride: This method involves the chlorination of propionyl chloride followed by hydrolysis to yield racemic 2-chloropropionic acid, which can then be resolved into its enantiomers .
  • From L-Alanine: Another method involves the conversion of L-alanine via diazotization in hydrochloric acid to produce enantiomerically pure (S)-2-chloropropionic acid, which can be further converted to (R)-(+)-2-chloropropionic acid .
  • Selective Hydrolysis: A process using porcine pancreatic lipase for selective hydrolysis of racemic 2-chloropropionate allows for the separation of (R)-(+)-2-chloropropionic acid from its enantiomer .

(R)-(+)-2-Chloropropionic acid finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor in the synthesis of several pharmaceutical compounds, including ibuprofen and other non-steroidal anti-inflammatory drugs .
  • Chemical Synthesis: Used as an intermediate for synthesizing thiolactic acid and other derivatives important in organic chemistry .
  • Research: Its unique properties make it valuable in biochemical research, particularly studies involving protein interactions and enzyme inhibition.

Research indicates that (R)-(+)-2-Chloropropionic acid interacts with various biological systems. Its role as a neurotoxin necessitates careful handling and consideration in experimental designs. Studies have shown it affects neurotransmitter release and may influence cellular signaling pathways due to its reactivity with biological macromolecules .

Several compounds share structural similarities with (R)-(+)-2-Chloropropionic acid. Here are some notable comparisons:

Compound NameStructureUnique Features
2-Chloropropanoic AcidCH₃CHClCO₂HRacemic mixture; less specific biological activity compared to (R)-(+).
(S)-(-)-2-Chloropropionic AcidCH₃CHClCO₂HEnantiomeric counterpart with different biological effects.
3-Chlorobutyric AcidCH₃CH₂CHClCO₂HLonger carbon chain; different reactivity profile.
2-Bromopropanoic AcidCH₃CHBrCO₂HHalogen substitution changes reactivity; used in similar applications.

(R)-(+)-2-Chloropropionic acid's unique chiral center allows for specific interactions and applications that may differ significantly from its similar compounds, highlighting its importance in both synthetic chemistry and biological studies.

Physical Description

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals.

XLogP3

0.8

UNII

F60ST8319R

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7474-05-7

Wikipedia

(+)-2-chloropropionic acid

Dates

Modify: 2023-09-14

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